molecular formula C9H8BrN B1498021 3-Bromo-4-methyl-1H-indole CAS No. 1094654-54-2

3-Bromo-4-methyl-1H-indole

Cat. No. B1498021
CAS RN: 1094654-54-2
M. Wt: 210.07 g/mol
InChI Key: LRPUTAYFKLABEX-UHFFFAOYSA-N
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Description

3-Bromo-4-methyl-1H-indole is a chemical compound with the molecular formula C9H8BrN . It is a white to yellow to brown liquid or solid . It is used in the synthesis of various indole derivatives .


Synthesis Analysis

The synthesis of indole derivatives, including 3-Bromo-4-methyl-1H-indole, has been a subject of interest in recent years . Indoles are significant heterocyclic systems in natural products and drugs, and they play a main role in cell biology . The investigation of novel methods of synthesis has attracted the attention of the chemical community .


Molecular Structure Analysis

The molecular structure of 3-Bromo-4-methyl-1H-indole consists of a benzene ring fused with a pyrrole ring, which is a five-membered ring containing one nitrogen atom . The bromine atom is attached to the third carbon atom in the indole ring, and a methyl group is attached to the fourth carbon atom .


Chemical Reactions Analysis

Indole derivatives, including 3-Bromo-4-methyl-1H-indole, have been used in various chemical reactions . For example, they have been used in the Fischer indolisation–N-alkylation sequence, which is a robust, clean, high-yielding process that generates minimal quantities of by-products .


Physical And Chemical Properties Analysis

3-Bromo-4-methyl-1H-indole has a molecular weight of 210.07 . It is stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C . Its physical form is a white to yellow to brown liquid or solid .

Safety and Hazards

When handling 3-Bromo-4-methyl-1H-indole, personal protective equipment should be worn, and contact with skin and eyes should be avoided . It should not be ingested or inhaled, and dust formation should be avoided .

Future Directions

The future directions for 3-Bromo-4-methyl-1H-indole and other indole derivatives include the development of novel methods of synthesis . There is also interest in exploring the diverse biological activities of indole derivatives for newer therapeutic possibilities .

properties

IUPAC Name

3-bromo-4-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN/c1-6-3-2-4-8-9(6)7(10)5-11-8/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPUTAYFKLABEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00655630
Record name 3-Bromo-4-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-methyl-1H-indole

CAS RN

1094654-54-2
Record name 3-Bromo-4-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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